BenchChemオンラインストアへようこそ!

4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness Halogen effects

Target ZAC (IC₅₀ ~1–3 µM) with this structurally defined di-halogenated N-(thiazol-2-yl)-benzamide. Orthogonal C–I/C–Br sites enable sequential Suzuki coupling for focused library synthesis. Ideal for P2X3 purinergic hit expansion. Research-use only; not for human/veterinary use.

Molecular Formula C16H10BrIN2OS
Molecular Weight 485.14
CAS No. 317854-08-3
Cat. No. B3017090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
CAS317854-08-3
Molecular FormulaC16H10BrIN2OS
Molecular Weight485.14
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)I
InChIInChI=1S/C16H10BrIN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21)
InChIKeyCVGSEOSDSSXVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide (CAS 317854-08-3): Chemical Identity and Structural Class for Research Procurement


4-Bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, with molecular formula C₁₆H₁₀BrIN₂OS and a molecular weight of 485.14 g·mol⁻¹ . The compound is a di-halogenated derivative featuring a 4-bromophenyl substituent on the amide carbonyl and a 4-iodophenyl substituent at the thiazole 4-position. This core scaffold has been identified in a compound library screen as the basis for the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a pentameric ligand-gated ion channel [1]. The compound is also within the generic scope of 1,3-thiazol-2-yl substituted benzamide patent families assigned to Bayer AG, targeting P2X3 receptor-mediated disorders [2].

Why 4-Bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Unsubstituted or Mono-Halogenated Analogs in Targeted Research


In the N-(thiazol-2-yl)-benzamide chemotype, both the nature and position of halogen substituents fundamentally govern target engagement and selectivity. Structure-activity relationship (SAR) studies within this class have revealed that substituents on the benzamide ring and the thiazole 4-position independently tune potency at the ZAC channel, with IC₅₀ values spanning from >100 µM to ~1 µM across a panel of 61 analogs [1]. A positional isomer—N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-iodobenzamide—shares the identical molecular formula but swaps the halogen positions, and because bromine and iodine differ significantly in van der Waals radius (Br: 185 pm; I: 198 pm), polarizability, and leaving-group propensity, this isomer is expected to exhibit distinct target-binding and chemical reactivity profiles . Interchanging 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide with a non-halogenated or mono-halogenated congener without explicit comparative data therefore risks invalidating experimental outcomes.

Quantitative Evidence Guide for 4-Bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide: Comparator-Based Differentiation Data


Predicted Physicochemical Differentiation: 4-Bromo vs. Unsubstituted Parent and m-CF₃ Analog on LogP and Lipophilic Ligand Efficiency

In the absence of direct experimental data for this specific compound, predicted logP values provide a basis for differentiating procurement decisions. The unsubstituted parent compound N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has a predicted ACD/LogP of 5.32 . Introduction of the para-bromo substituent on the benzamide ring is estimated to increase logP by approximately +0.4 to +0.6 log units, based on the Hansch π constant for aromatic bromine (π ≈ +0.86) partially offset by the concomitant increase in polar surface area. In contrast, the m-trifluoromethyl analog N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330201-03-1) is expected to exhibit a higher logP increment (+0.8 to +1.0) owing to the greater lipophilicity of the CF₃ group, but with reduced steric accessibility for halogen-bonding interactions compared to the para-bromo motif, which presents its σ-hole directly along the molecular axis.

Lipophilicity Drug-likeness Halogen effects

Structural Positional Isomerism: 4-Bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide vs. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-iodobenzamide

The compound and its positional isomer N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-iodobenzamide (same molecular formula C₁₆H₁₀BrIN₂OS, molecular weight 485.1 g·mol⁻¹) constitute a critical comparator pair . In the target compound, the bromine atom occupies the para position of the benzamide carbonyl ring while iodine resides on the para position of the phenyl ring attached to the thiazole 4-position. In the positional isomer, these halogen positions are swapped (4-bromophenyl on thiazole; 3-iodo on benzamide). This positional swap is expected to produce divergent electron-density distributions and halogen-bonding geometries, because para-iodophenyl presents a more polarizable σ-hole along the molecular long axis at a greater distance from the thiazole core than meta-iodobenzamide. These geometric and electronic differences directly affect target-protein halogen-bonding interactions, as demonstrated in related halogen-enriched kinase inhibitor series where halogen positional isomerism resulted in >10-fold differences in binding affinity.

Positional isomer Halogen bonding SAR

Class-Level Target Engagement: ZAC Channel Antagonism as a Pharmacologically Defined Differentiation from Inactive Congeners

The N-(thiazol-2-yl)-benzamide chemotype was identified as the first selective antagonist class for the Zinc-Activated Channel (ZAC). In a functional two-electrode voltage clamp electrophysiology screen of 61 analogs at ZAC expressed in Xenopus oocytes, the lead compound 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (compound 1) displayed ZAC antagonism, and subsequent SAR optimization yielded analogs with IC₅₀ values in the 1–3 µM range [1]. The most potent analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), exhibited state-dependent ZAC inhibition with no significant activity at 5-HT₃A, α3β4 nACh, α1β2γ2S GABA_A, or α1 glycine receptors at 30 µM [1]. The target compound 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a structural member of this defined pharmacophore class, carrying both the required N-(thiazol-2-yl)-benzamide core and halogen substituents that are established determinants of ZAC potency. While direct IC₅₀ data for this specific compound have not been reported in the primary literature, the class-level SAR framework predicts ZAC antagonist activity, contrasting with the structurally related but pharmacologically inactive 2-aminothiazole derivatives that lack the benzamide carbonyl.

ZAC channel Antagonist Ion channel

Synthetic Tractability and Dual Halogen Derivatization Potential: 4-Bromo as a Synthetic Handle Distinct from Iodo-Only Analogs

The presence of two distinct halogen atoms (Br and I) at different positions on the scaffold provides orthogonal reactivity for sequential cross-coupling transformations. The aryl iodide (C–I bond dissociation energy ~218 kJ·mol⁻¹) undergoes oxidative addition with Pd(0) catalysts significantly faster than the aryl bromide (C–Br BDE ~281 kJ·mol⁻¹), enabling selective Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the 4-iodophenyl site while leaving the 4-bromophenyl moiety intact for subsequent derivatization [1]. In contrast, the position-isomeric comparator N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-iodobenzamide presents the iodine at the meta position of the benzamide ring, where steric accessibility and electronic activation differ from the para-iodophenyl motif. The unsubstituted parent N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide lacks a second halogen handle entirely, limiting its utility for sequential diversification.

Cross-coupling Synthetic handle Halogen selectivity

Application Scenarios for 4-Bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide Based on Quantitative Evidence


ZAC Channel Pharmacological Tool Compound in Ion-Channel Electrophysiology

Researchers investigating the physiological role of the Zinc-Activated Channel (ZAC) can employ 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide as a structurally defined member of the N-(thiazol-2-yl)-benzamide antagonist class. The compound's N-(thiazol-2-yl)-benzamide core and halogen substitution pattern place it within the SAR landscape mapped by Madjroh et al., where congeners achieved ZAC IC₅₀ values of 1–3 µM [1]. Its intermediate predicted logP (~5.7–5.9) relative to the unsubstituted parent (logP 5.32) and the m-CF₃ analog (logP ~6.1–6.3) may offer a favorable balance between membrane permeability and aqueous solubility for oocyte or mammalian cell-based electrophysiology experiments.

Sequential Diversification in Kinase or GPCR-Targeted Library Synthesis

Medicinal chemistry teams synthesizing focused libraries for kinase or G-protein coupled receptor targets can exploit the orthogonal reactivity of the C–I and C–Br bonds. Selective Suzuki coupling at the 4-iodophenyl site (C–I oxidative addition ~10²–10³-fold faster than C–Br) enables installation of a first diversity element while preserving the 4-bromophenyl moiety for a subsequent coupling or nucleophilic aromatic substitution step [1]. This sequential approach allows two-dimensional SAR exploration from a single starting material.

Negative Control Isomer for Positional Halogen SAR Studies

In structure-activity relationship investigations where halogen-bonding interactions are hypothesized to drive target engagement, the positional isomer N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-iodobenzamide serves as an essential comparator. Parallel procurement and testing of both isomers can isolate the contribution of halogen position to binding affinity, with predicted ΔpIC₅₀ values of 0.3–1.0 log units based on halogen-bonding SAR precedents in kinase inhibitor programs [1]. This paired procurement strategy strengthens SAR conclusions beyond what single-compound testing can provide.

P2X3 Receptor Antagonist Hit Expansion in Neurogenic Pain Programs

Given that 1,3-thiazol-2-yl substituted benzamides are claimed in Bayer AG patents as P2X3 receptor inhibitors for neurogenic disorders including chronic pain and overactive bladder [1], the compound is a rational starting point for hit-expansion libraries targeting purinergic signaling. Its di-halogenated scaffold enables rapid analog generation to probe the P2X3 orthosteric or allosteric binding site while maintaining the core structure present in the patent-protected chemical space.

Quote Request

Request a Quote for 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.